molecular formula C5H2Cl2FNO2S B2870589 3,5-Dichloropyridine-4-sulfonyl fluoride CAS No. 2173999-42-1

3,5-Dichloropyridine-4-sulfonyl fluoride

Cat. No.: B2870589
CAS No.: 2173999-42-1
M. Wt: 230.03
InChI Key: KIRBQDFDBMEMSK-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a sulfonyl fluoride group at the 4th position, and a fluorine atom. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-4-sulfonyl fluoride typically involves the reaction of 3,5-dichloropyridine with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of sodium methoxide as a base, which facilitates the substitution reaction . The reaction is carried out at elevated temperatures, often in the presence of a palladium catalyst and ammonium formate, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes and other proteins, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloropyridine-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

3,5-dichloropyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRBQDFDBMEMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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